N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide
Description
N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide is a coumarin-derived acetamide featuring a chromen-4-one core substituted with a 3-hydroxyl group, a 4-imidazol-1-ylphenyl moiety at the 2-position, and an acetamide group at the 6-position. Its molecular formula is C₂₀H₁₅N₃O₄ (molecular weight: 361.36 g/mol). The compound’s structural uniqueness arises from the imidazole ring, which introduces polarity and hydrogen-bonding capacity, and the chromen-4-one scaffold, known for photophysical and bioactive properties .
Properties
Molecular Formula |
C20H15N3O4 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C20H15N3O4/c1-12(24)22-14-4-7-17-16(10-14)18(25)19(26)20(27-17)13-2-5-15(6-3-13)23-9-8-21-11-23/h2-11,26H,1H3,(H,22,24) |
InChI Key |
BOBDICYPEGXTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the 4-oxochromen Core with Hydroxy Substitution
The chromenone core is typically synthesized via condensation reactions such as the Pechmann condensation or Knoevenagel condensation, followed by cyclization.
- Typical reagents: Phenolic compounds substituted with hydroxy groups, β-ketoesters or malonates.
- Conditions: Acid catalysis (e.g., sulfuric acid or Lewis acids), heating under reflux.
- Outcome: 4-oxochromen derivatives bearing hydroxy groups at position 3 or 6.
Acetylation to Form the Acetamide Group
The final functionalization step involves acetylation of the amino group on the chromenone-imidazole conjugate.
- Reagents: Acetyl chloride or acetic anhydride.
- Conditions: Mild base (e.g., pyridine) or acid catalysis, room temperature or slight heating.
- Purification: Removal of excess reagents by aqueous workup.
Purification and Characterization
Purification Techniques
- Crystallization: Using solvents such as ethanol, methanol, acetone, or water mixtures at controlled temperatures (often between -10°C and 10°C).
- Chromatography: Silica gel column chromatography or preparative HPLC to achieve high purity.
- Ion Exchange Resins: For removing ionic impurities, strongly acidic or basic styrene-type resins may be used.
Characterization
- Spectroscopic Methods: IR, $$ ^1H $$ and $$ ^{13}C $$ NMR, and mass spectrometry confirm the structure.
- HPLC: Used to determine purity, often achieving >99% purity.
- Melting Point: Crystalline product melting point confirms identity.
Representative Preparation Protocol (Literature-Informed)
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phenolic precursor + β-ketoester, acid catalyst, reflux | Formation of hydroxy-substituted 4-oxochromen scaffold | 75-85 | Reaction monitored by TLC |
| 2 | Chromenone intermediate + 4-imidazol-1-ylphenyl bromide, Pd catalyst, base, DMF, 80-100°C | Cross-coupling to introduce imidazolylphenyl group | 65-78 | Inert atmosphere required |
| 3 | Amino intermediate + acetic anhydride, pyridine, RT | Acetylation to form acetamide | 90-95 | Reaction time ~2 h |
| 4 | Crystallization from ethanol/water (1:5 to 1:20), 0 to 10°C | Purification | 85-90 | Recrystallization improves purity to >99% |
Research Discoveries and Optimization
- Use of controlled pH and temperature during condensation and coupling steps improves yield and reduces side products.
- Employing strongly acidic and basic ion exchange resins during purification removes ionic impurities effectively, enhancing product quality.
- Reflux times optimized between 2 to 24 hours depending on step, balancing conversion and degradation.
- Solvent ratios in crystallization (acetone/water or methanol/propanol mixtures) critically affect crystal quality and purity.
- Advanced spectroscopic and chromatographic analyses confirm the absence of isomeric or positional impurities.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide can undergo various chemical reactions, including:
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity or modulating receptor function . The chromone core can interact with various biological molecules, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Compounds for Comparison:
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide (): Shares the chromen-4-one core and acetamide group but substitutes the 2-position with a 4-methylphenyl group.
Coumarin-thiazolidinone hybrids (): Feature a thiazolidinone-acetamide linkage instead of the imidazolylphenyl group.
Benzothiazole-imidazole derivatives (): Replace the chromen-4-one core with a benzothiazole ring but retain the imidazole-acetamide motif.
Table 1: Structural and Physicochemical Comparison
*Solubility values are extrapolated from substituent hydrophilicity trends.
Key Observations:
- Polarity : The target compound’s 3-hydroxyl and imidazole groups enhance polarity compared to the methylphenyl analog (), reducing logP from 2.8 to 1.5. This improves aqueous solubility but may limit membrane permeability.
- Molecular Weight : The target compound’s higher molecular weight (361.36 vs. 293.3 for ) may impact bioavailability, necessitating formulation optimization.
Q & A
What are the recommended synthetic routes for N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide, and how can reaction conditions be optimized for yield improvement?
Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:
Chromenone Core Formation: Start with a Pechmann condensation of substituted resorcinol derivatives and β-ketoesters under acidic conditions to form the 4-oxochromen scaffold .
Imidazole Substitution: Introduce the 4-imidazol-1-ylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .
Acetamide Functionalization: React the hydroxyl group at position 6 with acetyl chloride in dichloromethane (DCM) using Na₂CO₃ as a base, with iterative reagent additions to maximize conversion .
Optimization Tips:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Use gradient solvent systems (e.g., 0–8% MeOH in DCM) for purification .
- Adjust stoichiometry of acetyl chloride (1.5–2.0 equivalents) to avoid side reactions .
How should researchers approach structural elucidation and purity assessment of this compound using spectroscopic and chromatographic methods?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with ≤5 ppm error .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O at ~1678 cm⁻¹, N–H at ~3291 cm⁻¹) .
- HPLC Purity Assessment: Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10) and UV detection at 254 nm. Ensure ≥95% purity by integrating chromatographic peaks .
What strategies are effective in analyzing contradictory biological activity data across different studies involving this compound?
Level: Advanced
Methodological Answer:
Contradictions in bioactivity (e.g., anticancer efficacy) may arise from:
- Cell Line Variability: Test across multiple cell lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific responses .
- Assay Conditions: Standardize protocols for incubation time (24–72 hours), serum concentration (e.g., 10% FBS), and compound solubility (use DMSO ≤0.1% v/v) .
- Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (IC₅₀ calculations) .
- Data Normalization: Use Z-score analysis to account for inter-experimental variability .
How can structure-activity relationship (SAR) studies be designed to explore the role of the imidazole and chromenone moieties in biological activity?
Level: Advanced
Methodological Answer:
- Analog Synthesis:
- Biological Testing:
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) to predict binding affinities for receptors like EGFR or PI3K .
What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetic properties and toxicity profile?
Level: Advanced
Methodological Answer:
- In Vitro ADME:
- In Vivo Toxicity:
How can researchers resolve challenges in scaling up the synthesis of this compound for preclinical studies?
Level: Advanced
Methodological Answer:
- Process Optimization:
- Purification Strategies:
What analytical techniques are critical for detecting degradation products or impurities in batch samples?
Level: Basic
Methodological Answer:
- LC-MS/MS: Identify degradation products (e.g., hydrolyzed acetamide) using a QTOF mass spectrometer in positive ion mode .
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) .
- Stability-Indicating Methods: Validate HPLC methods to separate degradation peaks from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
